molecular formula C22H16F2N6OS B11266122 N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11266122
M. Wt: 450.5 g/mol
InChI Key: PSNOTZWEYIUCHG-UHFFFAOYSA-N
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Description

“N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of functional groups through various chemical reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve continuous flow chemistry, where reactions are carried out in a controlled, continuous manner, allowing for efficient production and easy scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

“N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or tool for studying various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

  • Pyrazolopyrimidines
  • Triazolopyridazines
  • Thioacetamides

Uniqueness

What sets “N-(5-fluoro-2-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” apart is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16F2N6OS

Molecular Weight

450.5 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H16F2N6OS/c1-13-2-5-16(24)10-17(13)25-20(31)12-32-22-27-26-21-19-11-18(14-3-6-15(23)7-4-14)28-30(19)9-8-29(21)22/h2-11H,12H2,1H3,(H,25,31)

InChI Key

PSNOTZWEYIUCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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